Kat6-IN-1, also known as CTx-648, is a potent inhibitor of the histone acetyltransferase KAT6A, which plays a critical role in various biological processes, including transcription regulation and chromatin remodeling. Dysregulation of KAT6A has been implicated in several cancers, particularly estrogen receptor-positive breast cancer. The compound has emerged from research aimed at targeting KAT6A to mitigate its adverse effects in tumor biology.
Kat6-IN-1 is derived from a series of chemical compounds designed to inhibit the activity of KAT6A and KAT6B. The synthesis of this compound was reported in multiple studies, focusing on its efficacy against specific cancer types. Notably, the compound was developed through collaborative efforts involving pharmaceutical companies and academic institutions, including Pfizer and Monash University, highlighting its significance in cancer therapeutics.
Kat6-IN-1 falls under the category of small molecule inhibitors targeting histone acetyltransferases. It is classified as an anti-cancer agent due to its selective action against KAT6A, which is often overexpressed in certain malignancies.
The synthesis of Kat6-IN-1 involves several organic chemistry techniques aimed at creating a benzisoxazole series compound. The initial steps include the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations.
Technical details regarding the reaction conditions (temperature, time, concentration) are critical for optimizing yield and ensuring the desired pharmacological properties of Kat6-IN-1.
The molecular structure of Kat6-IN-1 features a benzisoxazole core, which is crucial for its biological activity. The specific arrangement of functional groups on this core contributes to its binding affinity for KAT6A.
Kat6-IN-1 primarily functions by inhibiting the acetyltransferase activity of KAT6A and KAT6B. This inhibition leads to alterations in histone acetylation patterns, affecting gene expression profiles associated with cancer progression.
The mechanism involves competitive inhibition where Kat6-IN-1 binds to the active site of KAT6A, preventing substrate access. This interaction can be characterized using techniques such as:
Kat6-IN-1 exerts its therapeutic effects by selectively inhibiting KAT6A-mediated acetylation of histones, particularly at lysine residues such as H3K9ac and H3K14ac. This inhibition disrupts chromatin structure and reduces transcriptional activation of oncogenes.
Research indicates that depletion of KAT6A leads to downregulation of MYC expression, a key regulator in many cancers. The mechanism involves:
Relevant analyses suggest that Kat6-IN-1 possesses favorable pharmacokinetic properties suitable for further development as an anti-cancer agent.
Kat6-IN-1 is primarily investigated for its potential in treating estrogen receptor-positive breast cancer, particularly in cases resistant to conventional therapies. Its selective inhibition profile allows for targeted therapy with reduced off-target effects compared to broader-spectrum agents.
Key applications include:
Research continues to explore its role in other malignancies where KAT6A dysregulation is evident, expanding its therapeutic potential beyond breast cancer.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: